Pentahydrogen bis(3-hydroxy-4-((2-hydroxy-6-sulpho-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(4-))chromate(3-)
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Overview
Description
Pentahydrogen bis[3-hydroxy-4-[(2-hydroxy-6-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(3-) is a complex organic compound with a molecular formula of C40H31CrN6O20S4+5 and a molecular weight of 1096.00. This compound is known for its intricate structure, which includes multiple sulfonate groups, hydroxyl groups, and azo linkages. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The process typically begins with the diazotization of 2-hydroxy-6-sulfo-1-naphthylamine, followed by coupling with 3-hydroxy-4-nitronaphthalene-1-sulfonic acid . The resulting intermediate is then complexed with chromium ions to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pentahydrogen bis[3-hydroxy-4-[(2-hydroxy-6-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: Reduction reactions can convert the azo groups to amines.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of chromium, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Pentahydrogen bis[3-hydroxy-4-[(2-hydroxy-6-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(3-) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: Employed in biochemical assays and as a staining agent for biological samples.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pentahydrogen bis[3-hydroxy-4-[(2-hydroxy-6-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(3-) involves its interaction with various molecular targets and pathways. The compound’s azo groups can undergo redox reactions, influencing cellular processes and biochemical pathways. Additionally, the sulfonate groups enhance its solubility and reactivity in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
- Disodium 3-hydroxy-4-[(2-hydroxy-6-sulfo-1-naphthyl)azo]-1-naphthalenesulfonate
- 3-Hydroxy-4-[(2-hydroxy-1-naphthyl)methyl]-2-naphthoic acid
- 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid
Uniqueness
Pentahydrogen bis[3-hydroxy-4-[(2-hydroxy-6-sulfo-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(4-)]chromate(3-) stands out due to its complex structure, which includes multiple functional groups and a chromium center. This unique combination of features imparts distinct chemical properties, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
94021-55-3 |
---|---|
Molecular Formula |
C40H31CrN6O20S4+5 |
Molecular Weight |
1096.0 g/mol |
IUPAC Name |
chromium;hydron;3-hydroxy-4-[(2-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/2C20H13N3O10S2.Cr/c2*24-16-6-1-10-7-12(34(28,29)30)3-5-13(10)19(16)21-22-20-14-4-2-11(23(26)27)8-15(14)18(9-17(20)25)35(31,32)33;/h2*1-9,24-25H,(H,28,29,30)(H,31,32,33);/p+5 |
InChI Key |
JLYDTXRSWURFGK-UHFFFAOYSA-S |
Canonical SMILES |
[H+].[H+].[H+].[H+].[H+].C1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.C1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.[Cr] |
Origin of Product |
United States |
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